ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE- NITRO-TYR-
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Overview
Description
The compound ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- is a synthetic peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The peptide can be reduced to its constituent amino acids.
Substitution: Functional groups on the peptide can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles can be used to substitute functional groups on the peptide.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are the individual amino acids.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the peptide’s biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ANTHRANILYL-GLY-ALA-ALA-PRO-PHE-NITRO-TYR-ASP
- ANTHRANILYL-ASP-PHE-ARG-LEU-PHE-ALA-PHE
Uniqueness
ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- is unique due to its specific amino acid sequence and the presence of the nitro group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
143147-75-5 |
---|---|
Molecular Formula |
C63H73N11O18 |
Molecular Weight |
1272.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C63H73N11O18/c1-34(2)53(62(88)71-46(30-39-20-12-7-13-21-39)60(86)70-47(61(87)72-48(63(89)90)33-52(78)79)31-40-24-26-50(75)49(32-40)74(91)92)73-57(83)43(25-27-51(76)77)67-59(85)45(29-38-18-10-6-11-19-38)69-55(81)36(4)66-58(84)44(28-37-16-8-5-9-17-37)68-54(80)35(3)65-56(82)41-22-14-15-23-42(41)64/h5-24,26,32,34-36,43-48,53,75H,25,27-31,33,64H2,1-4H3,(H,65,82)(H,66,84)(H,67,85)(H,68,80)(H,69,81)(H,70,86)(H,71,88)(H,72,87)(H,73,83)(H,76,77)(H,78,79)(H,89,90)/t35-,36-,43-,44-,45-,46-,47-,48-,53-/m0/s1 |
InChI Key |
GGFWDXWGSVJEBX-XMJIKGBQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
Origin of Product |
United States |
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